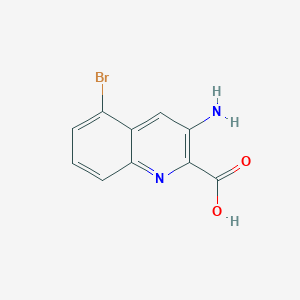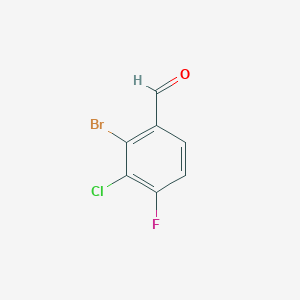
2-Bromo-3-chloro-4-fluorobenzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-3-chloro-4-fluorobenzaldehyde is an aromatic aldehyde with the molecular formula C7H3BrClFO It is a derivative of benzaldehyde, where the benzene ring is substituted with bromine, chlorine, and fluorine atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-chloro-4-fluorobenzaldehyde typically involves the halogenation of benzaldehyde derivatives. One common method is the halogen-exchange reaction, where a precursor compound such as 4-chlorobenzaldehyde undergoes a reaction with bromine and fluorine sources under controlled conditions . The reaction conditions often include the use of solvents like dichloromethane and catalysts to facilitate the halogenation process.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation reactions using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations. The final product is purified through techniques like distillation or recrystallization to meet industrial standards.
化学反応の分析
Types of Reactions
2-Bromo-3-chloro-4-fluorobenzaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation Reactions: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The aldehyde group can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Major Products Formed
Substitution: Formation of various substituted benzaldehydes.
Oxidation: Formation of 2-Bromo-3-chloro-4-fluorobenzoic acid.
Reduction: Formation of 2-Bromo-3-chloro-4-fluorobenzyl alcohol.
科学的研究の応用
2-Bromo-3-chloro-4-fluorobenzaldehyde has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Pharmaceutical Chemistry: Employed in the development of new drugs and therapeutic agents due to its unique chemical properties.
Material Science: Utilized in the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
作用機序
The mechanism of action of 2-Bromo-3-chloro-4-fluorobenzaldehyde depends on its chemical interactions with biological molecules. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially altering their function. The halogen atoms may also influence the compound’s reactivity and interaction with biological targets. Detailed studies on its molecular targets and pathways are essential to understand its full mechanism of action.
類似化合物との比較
Similar Compounds
- 2-Bromo-4-chlorobenzaldehyde
- 3-Chloro-4-fluorobenzaldehyde
- 2-Fluorobenzaldehyde
Uniqueness
2-Bromo-3-chloro-4-fluorobenzaldehyde is unique due to the specific combination of bromine, chlorine, and fluorine substitutions on the benzene ring. This unique substitution pattern imparts distinct chemical properties, such as reactivity and stability, making it valuable for specialized applications in organic synthesis and pharmaceuticals .
特性
分子式 |
C7H3BrClFO |
|---|---|
分子量 |
237.45 g/mol |
IUPAC名 |
2-bromo-3-chloro-4-fluorobenzaldehyde |
InChI |
InChI=1S/C7H3BrClFO/c8-6-4(3-11)1-2-5(10)7(6)9/h1-3H |
InChIキー |
VFRJZLULJYUFPP-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1C=O)Br)Cl)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-5-ol](/img/structure/B13655178.png)
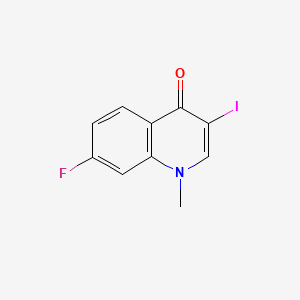
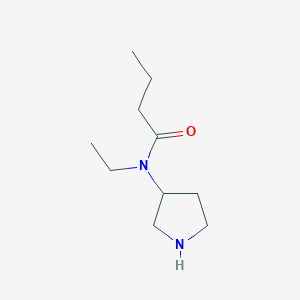
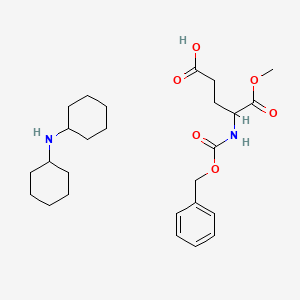
![9,9'-Spirobi[xanthene]](/img/structure/B13655197.png)


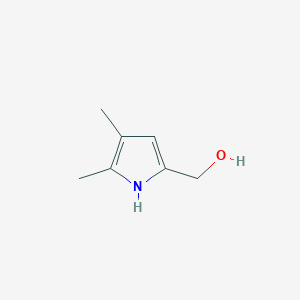

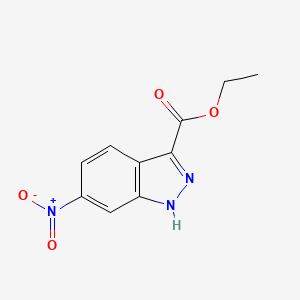
![[(2-Chlorophenyl)imino]dimethyl-lambda6-sulfanone](/img/structure/B13655228.png)
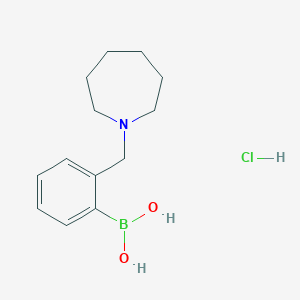
![(2-Aminoimidazo[1,2-a]pyridin-8-yl)boronic acid](/img/structure/B13655237.png)
